N-(3-aminobutyl)benzenesulfonamide hydrochloride
Overview
Description
N-(3-aminobutyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C10H16N2O2S·HCl. It is a derivative of benzenesulfonamide, where the sulfonamide group is attached to a benzene ring and an aminobutyl group. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminobutyl)benzenesulfonamide hydrochloride typically involves the reaction of benzenesulfonyl chloride with 3-aminobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminobutyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles like amines, thiols; often in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-(3-aminobutyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-aminobutyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-butylbenzenesulfonamide: Similar structure but lacks the hydrochloride group.
N-butylbenzenesulfonamide: Similar sulfonamide group but different alkyl chain length.
Benzenesulfonamide: Basic structure without the aminobutyl group.
Uniqueness
N-(3-aminobutyl)benzenesulfonamide hydrochloride is unique due to its specific aminobutyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications and potential therapeutic uses .
Biological Activity
N-(3-aminobutyl)benzenesulfonamide hydrochloride is a sulfonamide derivative with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H16N2O2S·HCl. The compound features a benzenesulfonamide core with an aminobutyl side chain, which contributes to its biological properties. The hydrochloride form enhances its solubility, making it suitable for various biochemical assays and therapeutic applications.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It can bind to the active sites or allosteric sites of specific enzymes, thereby modulating their activity. This interaction can influence various biological processes, including metabolic pathways and signal transduction mechanisms.
Enzyme Inhibition
Research indicates that this compound can inhibit several key enzymes, which may lead to therapeutic effects in conditions where these enzymes are dysregulated. For instance, it has been studied for its potential to inhibit carbonic anhydrase isozymes, which are implicated in cancer and other diseases .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness varies based on the specific strain and concentration used. For example, certain derivatives have shown significant inhibition against E. coli and S. aureus, suggesting potential use in treating bacterial infections .
Anticancer Potential
The compound has also been investigated for anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. For instance, in vitro studies indicated that derivatives of benzenesulfonamide exhibited cytotoxic effects on MCF-7 breast cancer cells, highlighting their potential as anticancer agents .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Tissue Distribution Study : In a study involving rats, significant concentrations of a related compound were found in various tissues 24 hours post-administration, indicating good bioavailability and stability in vivo .
- Inflammatory Response : A study evaluated the anti-inflammatory effects of benzenesulfonamide derivatives, showing that they could effectively reduce carrageenan-induced edema in rats .
- Cytotoxicity Assays : Flow cytometry analyses revealed that certain derivatives could effectively trigger apoptosis in cancer cell lines at low concentrations, suggesting their potential as therapeutic agents against tumors .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-(3-aminobutyl)benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-9(11)7-8-12-15(13,14)10-5-3-2-4-6-10;/h2-6,9,12H,7-8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRMILGLYLKTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803597-24-1 | |
Record name | Benzenesulfonamide, N-(3-aminobutyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803597-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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